Lithium bis(oxalate)borate

Description

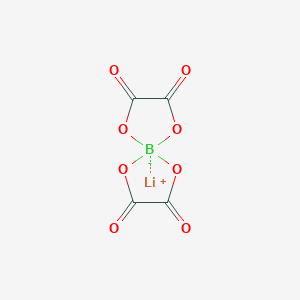

Structure

2D Structure

Properties

IUPAC Name |

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQAYVUCVASGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BLiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244761-29-3 | |

| Record name | Lithium bis(oxalato)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244761-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), bis(ethanedioato(2-)-kappaO1,kappaO2)-, lithium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244761293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, lithium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(oxalato)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-κO1,κO2]-, lithium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Advancement of Lithium Bis(oxalate)borate (LiBOB): A Technical Deep-Dive

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium bis(oxalate)borate (LiBOB), a novel lithium salt, has emerged as a significant player in the landscape of lithium-ion battery electrolytes since its introduction. This technical guide provides a comprehensive overview of the discovery, historical development, and fundamental properties of LiBOB. It details the various synthetic routes for its preparation, presents key quantitative data on its electrochemical performance, and elucidates the mechanisms behind its beneficial effects in battery systems. This document serves as an in-depth resource for professionals seeking a thorough understanding of this pivotal electrolyte component.

Discovery and Historical Context

This compound was first disclosed in a German patent filed in 1999 by Lischka, Wietelmann, and Wegner.[1][2] This seminal event marked the introduction of a new class of lithium salts for electrochemical applications. Shortly after its initial discovery, the extensive research and characterization efforts led by Xu and his collaborators were instrumental in bringing the potential of LiBOB to the forefront of the battery research community.[2]

The primary motivation for exploring alternatives to the then-prevalent lithium hexafluorophosphate (B91526) (LiPF₆) was to overcome the inherent thermal and chemical instability of LiPF₆, which is prone to decomposition and the subsequent generation of hazardous hydrofluoric acid (HF). LiBOB presented a promising alternative with enhanced thermal stability and a unique ability to form a stable protective layer on electrode surfaces.

Synthesis of this compound

The preparation of LiBOB can be broadly categorized into two primary methodologies: solid-state reactions and liquid-phase synthesis.

Solid-State Synthesis

The solid-state reaction is a widely employed method for producing LiBOB.[3] It typically involves the intimate mixing of stoichiometric amounts of a lithium source, a boron source, and oxalic acid, followed by a carefully controlled thermal treatment.

Experimental Protocol: Solid-State Synthesis

A representative solid-state synthesis of LiBOB is carried out as follows:

-

Reactant Preparation: Oxalic acid dihydrate, lithium hydroxide (B78521) monohydrate, and boric acid are mixed in a 2:1:1 molar ratio until a homogeneous powder is obtained.[3]

-

Thermal Treatment: The mixture is subjected to a two-stage heating process. An initial heating step is conducted at 120°C for 4 hours, followed by a second heating stage at 240°C for 7 hours.[3]

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent, such as acetonitrile, to remove any unreacted starting materials or side products.

Liquid-Phase Synthesis

Liquid-phase synthesis offers an alternative route that can provide better control over reaction conditions and product purity. These methods utilize a solvent to facilitate the reaction between the precursors.

Experimental Protocol: Liquid-Phase Synthesis

A typical liquid-phase synthesis procedure is detailed below:

-

Reaction Setup: In a four-necked flask equipped with a condenser, 400 mL of triethylamine (B128534) and 252 g of oxalic acid dihydrate are added. The mixture is stirred and heated to 80°C until the solution becomes clear.

-

Addition of Boron Source: 70 g of boric anhydride (B1165640) is slowly added, and the reaction is refluxed at 90-100°C for 4 hours. Water generated during the reaction is removed using a water separator.

-

Lithiation: 38 g of lithium carbonate is slowly added in batches. The mixture is then stirred and refluxed at 95°C for 2 hours.

-

Isolation and Drying: The water generated and free triethylamine are removed by vacuum distillation. The resulting solid is dried under high vacuum (5 mmHg) at 160°C for 4 hours to yield the crude LiBOB product.[4]

-

Purification: The crude product is dissolved in anhydrous acetonitrile, filtered to remove insolubles, and the filtrate is concentrated. The resulting solid is then dried under vacuum to obtain high-purity LiBOB.

Physicochemical and Electrochemical Properties

LiBOB exhibits a unique combination of properties that make it an attractive electrolyte material for lithium-ion batteries.

| Property | Value | Reference |

| Thermal Stability | Stable up to 302°C | [5] |

| Electrochemical Stability Window | Up to 5V vs. Li+/Li | [5] |

| Reduction Potential of BOB⁻ ion | ~1.8 V | [2] |

| Capacity Retention (vs. LiPF₆) | Significantly higher at elevated temperatures | [5] |

Mechanism of Action: SEI and CEI Formation

A key advantage of LiBOB is its ability to form a stable and protective Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interface (CEI) on the cathode. The reduction of the bis(oxalate)borate (BOB⁻) anion occurs at a higher potential (around 1.8 V vs. Li+/Li) than the decomposition of conventional carbonate solvents.[2] This preferential reduction leads to the formation of a robust SEI layer primarily composed of lithium oxalate (B1200264) and other boron-containing species.[2] This SEI layer is crucial for preventing further electrolyte decomposition and ensuring the long-term cycling stability of the battery.

On the cathode side, LiBOB also participates in the formation of a protective CEI film, which is believed to suppress the oxidative decomposition of the electrolyte at high voltages.[6]

Visualizing Synthesis and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow of Solid-State and Liquid-Phase Synthesis of LiBOB.

Caption: Simplified Mechanism of SEI Formation on the Anode with LiBOB.

Conclusion

This compound has firmly established itself as a valuable component in the formulation of advanced lithium-ion battery electrolytes. Its discovery in 1999 opened a new avenue for developing safer and more durable energy storage devices. The synthetic methodologies are well-established, and its electrochemical properties, particularly its high thermal stability and ability to form a protective SEI layer, address some of the critical limitations of conventional electrolyte salts. Continued research into LiBOB and its derivatives holds the promise of further advancements in battery technology, catering to the ever-increasing demands for high-performance and reliable energy storage solutions.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of LiBOB as electrolyte for lithium-ion battery | Semantic Scholar [semanticscholar.org]

- 4. Preparation method of lithium bis (oxalato) borate - Eureka | Patsnap [eureka.patsnap.com]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Oxidative stability and reaction mechanism of this compound as a cathode film-forming additive for lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Fundamental Electrochemical Properties of Lithium Bis(oxalate)borate (LiBOB)

For Researchers, Scientists, and Battery Development Professionals

Introduction

Lithium bis(oxalate)borate (LiBOB) has emerged as a promising electrolyte salt for lithium-ion batteries, offering potential advantages in thermal stability and the formation of a stable solid electrolyte interphase (SEI) on graphitic anodes. This technical guide provides an in-depth overview of the core electrochemical properties of LiBOB, detailed experimental protocols for their characterization, and visual representations of key processes to aid in research and development.

Core Electrochemical Properties of LiBOB

The performance of a lithium-ion battery is intrinsically linked to the properties of its electrolyte. The following tables summarize the key quantitative electrochemical properties of LiBOB-based electrolytes.

Table 1: Ionic Conductivity of LiBOB Electrolytes

| Solvent System | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| EC:EMC (1:1 v/v) | 0.7 | 25 | ~2.0 - 3.0 |

| PC | 1.0 | 25 | ~2.0 - 3.0 |

| EC:DMC:γ-BL:EA | 0.7 | 25 | Significantly higher than carbonate-only systems |

EC: Ethylene Carbonate, EMC: Ethyl Methyl Carbonate, PC: Propylene Carbonate, DMC: Dimethyl Carbonate, γ-BL: γ-Butyrolactone, EA: Ethyl Acetate. The ionic conductivity of LiBOB electrolytes is generally lower than that of conventional LiPF6-based electrolytes.[1] However, the addition of co-solvents like esters can enhance conductivity.[1]

Table 2: Electrochemical Stability Window of LiBOB

| Working Electrode | Solvent System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |

| Platinum | PC | > 4.5 | ~1.35 (decomposition of LiBOB) |

| Graphite (B72142) | PC | > 4.0 | SEI formation below 1.6 V |

The electrochemical stability window of LiBOB is a key advantage, with high anodic stability that can exceed 4.5 V, making it suitable for high-voltage cathode materials.[2][3] On the anode side, LiBOB decomposes at a relatively high potential to form a stable SEI.[4]

Table 3: Thermal Stability of LiBOB

| Technique | Onset Decomposition Temperature (°C) | Atmosphere |

| DSC/TGA | ~293 - 302 | Inert (Nitrogen or Argon) |

LiBOB exhibits excellent thermal stability, decomposing at temperatures significantly higher than LiPF6.[5][6] This property can contribute to enhanced battery safety. The decomposition of LiBOB is an endothermic process.[5]

Table 4: Solubility of LiBOB in Organic Solvents

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Propylene Carbonate (PC) | 25 | > 1.0 |

| Dimethyl Carbonate (DMC) | 25 | > 1.0 |

| Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) | Ambient | < 0.9 |

| Tetraglyme (G4) | - | Enhanced with LiBOB addition |

The solubility of LiBOB can be limited in some common linear carbonate solvents compared to cyclic carbonates.[7][8] The choice of solvent system is crucial for achieving a practical electrolyte formulation.

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining reliable and comparable data. The following sections outline the protocols for characterizing the fundamental electrochemical properties of LiBOB-based electrolytes.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of a LiBOB-based liquid electrolyte.

Methodology:

-

Cell Assembly:

-

Construct a symmetrical cell with two blocking electrodes (e.g., stainless steel or platinum) of a known surface area (A).

-

Use a separator of known thickness (L) soaked in the LiBOB electrolyte. The cell configuration is typically a coin cell (e.g., 2032-type).

-

Ensure the cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

-

-

EIS Measurement:

-

Connect the cell to a potentiostat equipped with a frequency response analyzer.

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[9]

-

Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

-

-

Data Analysis:

-

The Nyquist plot for a liquid electrolyte typically shows a semicircle at high frequencies.

-

The intercept of the high-frequency semicircle with the real axis (Z') represents the bulk resistance (Rb) of the electrolyte.

-

Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrodes.[10]

-

Electrochemical Stability Window (ESW) Determination via Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the LiBOB electrolyte remains stable without significant oxidation or reduction.

Methodology:

-

Cell Assembly:

-

Assemble a three-electrode cell inside an argon-filled glovebox.

-

Working Electrode: A material with a stable and known surface area, such as platinum, glassy carbon, or a composite electrode of interest.

-

Counter and Reference Electrodes: Lithium metal foil is commonly used for both.

-

The electrodes are immersed in the LiBOB electrolyte.

-

-

CV Measurement:

-

Data Analysis:

-

The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).

-

A current density threshold (e.g., 0.01 mA/cm²) is often defined to determine the stability limits.

-

Thermal Stability Assessment via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of LiBOB salt and its electrolyte solutions.

Methodology:

-

Sample Preparation:

-

In an argon-filled glovebox, hermetically seal a small amount of the LiBOB salt or electrolyte (typically 5-10 mg) in a crucible (e.g., gold-plated stainless steel or alumina).[5]

-

-

DSC/TGA Measurement:

-

Place the crucible in the DSC/TGA instrument.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C) under an inert atmosphere (e.g., nitrogen or argon).[5][13]

-

Simultaneously record the heat flow (DSC) and the mass change (TGA) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: A significant weight loss indicates decomposition. The onset temperature of this weight loss is a measure of thermal stability.

-

DSC Curve: Endothermic or exothermic peaks correspond to phase transitions or decomposition reactions. The onset temperature of the decomposition peak provides information on thermal stability. For LiBOB, the decomposition is an endothermic process.[5]

-

Visualizing Key Processes and Workflows

Solid Electrolyte Interphase (SEI) Formation on Graphite

The formation of a stable SEI is crucial for the long-term cycling performance of lithium-ion batteries. In LiBOB-containing electrolytes, the BOB⁻ anion is preferentially reduced on the graphite anode surface at potentials below 1.6 V vs. Li/Li⁺. This decomposition forms a robust passivation layer that prevents solvent co-intercalation and exfoliation of the graphite.[4][14][15]

Caption: SEI formation on a graphite anode with LiBOB electrolyte.

General Experimental Workflow for LiBOB Electrolyte Characterization

A systematic approach is essential for the comprehensive characterization of a novel electrolyte system. The following workflow outlines the key experimental steps.

Caption: Experimental workflow for LiBOB electrolyte characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. campuscore.ariel.ac.il [campuscore.ariel.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of LiBOB on salt solubility and BiF3 electrode electrochemical properties in fluoride shuttle batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Lithium Bis(oxalate)borate (LiBOB): Reaction Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium bis(oxalate)borate (LiBOB) has emerged as a promising electrolyte salt for lithium-ion batteries, offering advantages in thermal stability and the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces. This technical guide provides a comprehensive overview of the synthesis of LiBOB, with a focus on its reaction mechanism and kinetics. While the detailed, step-by-step solid-state reaction mechanism is not yet fully elucidated in the scientific literature, this document compiles the current understanding of the overall synthesis, presents detailed experimental protocols derived from published research, and summarizes the available kinetic data. This guide aims to be a valuable resource for researchers and professionals involved in the development of advanced energy storage solutions.

Introduction

This compound, LiB(C₂O₄)₂, commonly known as LiBOB, is a halide-free lithium salt that has garnered significant attention as an alternative to the conventional LiPF₆ electrolyte in lithium-ion batteries. Its favorable properties, including high thermal stability (decomposing at around 302°C), good solubility in common organic carbonate solvents, and its ability to form a robust SEI layer, contribute to enhanced battery safety and performance. The synthesis of high-purity LiBOB is crucial for its successful application, and a thorough understanding of the underlying reaction mechanism and kinetics is essential for process optimization and scale-up.

LiBOB Synthesis: Reaction Pathways

The most common and economically viable method for synthesizing LiBOB is through a solid-state reaction involving a lithium source, a boron source, and oxalic acid.

Overall Synthesis Reaction

The generally accepted overall reaction for the synthesis of LiBOB from lithium carbonate (Li₂CO₃), boric acid (H₃BO₃), and oxalic acid (H₂C₂O₄) is as follows[1]:

Li₂CO₃(s) + 2H₃BO₃(s) + 4H₂C₂O₄(s) → 2LiB(C₂O₄)₂(s) + 7H₂O(g) + CO₂(g)

Alternatively, lithium hydroxide (B78521) (LiOH) can be used as the lithium source, which alters the stoichiometry of the byproducts[2][3]:

LiOH·H₂O(s) + H₃BO₃(s) + 2H₂C₂O₄·2H₂O(s) → LiB(C₂O₄)₂(s) + 8H₂O(g)

Proposed Reaction Mechanism

While the precise step-by-step mechanism of the solid-state synthesis of LiBOB is not definitively established, it is hypothesized to proceed through a series of intermediate reactions. The reaction likely involves the initial formation of lithium oxalate (B1200264) and boric acid esters, which then react to form the final LiBOB product. The formation of lithium oxalate has been detected as an impurity in some synthesis products, lending support to its role as a potential intermediate[1].

Further research, potentially involving in-situ monitoring techniques such as high-temperature X-ray diffraction (XRD) and Raman spectroscopy, is needed to fully elucidate the reaction pathway and identify the key intermediate species.

Kinetics of LiBOB Synthesis

The study of reaction kinetics is crucial for optimizing synthesis parameters to achieve high yield and purity.

Kinetic Analysis Methods

The kinetics of the solid-state synthesis of LiBOB have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA)[4]. The Ozawa and Kissinger methods are commonly employed to determine the activation energy (Ea) and other kinetic parameters from the DTA data obtained at different heating rates.

Quantitative Kinetic Data

Detailed quantitative kinetic data for the synthesis of LiBOB is not extensively reported in the literature. However, studies have focused on the thermal decomposition of LiBOB, which is a critical factor for battery safety. The activation energy for the thermal decomposition of LiBOB has been determined, although this is distinct from the synthesis kinetics.

| Parameter | Value | Method | Reference |

| Optimal Synthesis Temperature Range | 100-120°C (first step), 240-280°C (second step) | DTA/XRD | [4] |

Table 1: Summary of Kinetic Parameters for LiBOB Synthesis.

Experimental Protocols

Several research groups have reported detailed experimental procedures for the synthesis of LiBOB. The following protocols are representative of the solid-state synthesis method.

Synthesis of LiBOB from Lithium Carbonate, Boric Acid, and Oxalic Acid

This protocol is adapted from a common solid-state synthesis approach[1].

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Boric acid (H₃BO₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

Equipment:

-

Ball mill or mortar and pestle

-

Tube furnace with controlled atmosphere capabilities

-

Crucible (e.g., alumina)

-

Vacuum oven

Procedure:

-

Reactant Preparation: The reactants, lithium carbonate, boric acid, and oxalic acid dihydrate, are weighed out in a specific molar ratio. A commonly reported molar ratio is 1:2:4 (Li₂CO₃:H₃BO₃:H₂C₂O₄)[1]. Some studies have also explored other ratios.

-

Mixing: The reactants are thoroughly mixed to ensure homogeneity. This can be achieved by grinding the powders together using a mortar and pestle or by ball milling.

-

Heating Protocol: The mixed powder is placed in a crucible and heated in a tube furnace under a protective atmosphere (e.g., argon or nitrogen) to prevent the formation of hydrated LiBOB[5]. A two-step heating process is often employed:

-

Step 1: The mixture is heated to a temperature range of 100-120°C and held for several hours to initiate the reaction and drive off water of hydration[4].

-

Step 2: The temperature is then raised to 240-280°C and held for an extended period (e.g., 10-15 hours) to complete the reaction and form crystalline LiBOB[1][4].

-

-

Cooling and Grinding: After the heating process, the furnace is cooled to room temperature. The resulting solid product is then ground into a fine powder.

-

Purification (Optional): The synthesized LiBOB may contain unreacted starting materials or side products. Purification can be performed by recrystallization from a suitable solvent, such as acetonitrile[5].

-

Drying: The final product is dried under vacuum at an elevated temperature (e.g., 80-120°C) to remove any residual solvent or moisture.

Characterization Techniques

The successful synthesis and purity of LiBOB are confirmed using various analytical techniques:

-

X-ray Diffraction (XRD): To identify the crystalline phase of the product and detect any crystalline impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic functional groups of the bis(oxalate)borate anion.

-

Raman Spectroscopy: To provide complementary vibrational information to FTIR and to study ion-solvent and ion-ion interactions in electrolyte solutions[6][7].

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability of the synthesized LiBOB and to investigate the reaction kinetics.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the LiBOB powder.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B and ⁷Li): To probe the local environment of the boron and lithium atoms and to identify any soluble impurities.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-state synthesis of LiBOB.

References

- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Raman spectroscopy investigation of the interactions of LiBOB with γ-BL as electrolyte for advanced lithium batteries | Semantic Scholar [semanticscholar.org]

The Solubility of Lithium Bis(oxalate)borate (LiBOB) in Non-Carbonate Electrolyte Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lithium Bis(oxalate)borate (LiBOB), a key salt in the development of advanced lithium-ion battery electrolytes. The focus is on non-carbonate solvents, which are increasingly being explored for their potential to enhance battery safety and performance. This document details quantitative solubility data, outlines experimental methodologies for its determination, and illustrates the key molecular interactions and performance implications.

Quantitative Solubility of LiBOB in Non-Carbonate Solvents

The solubility of LiBOB is a critical parameter in the formulation of high-performance electrolytes. While LiBOB generally exhibits good solubility in many polar organic solvents, the exact values vary significantly with the solvent type and temperature.[1][2] The following table summarizes the available quantitative data for LiBOB solubility in a range of non-carbonate solvents.

| Solvent Class | Solvent Name | Abbreviation | Solubility | Temperature (°C) | Citation |

| Ethers | Tetrahydrofuran | THF | 500 g/L | Not Specified | [1] |

| Tetraglyme | G4 | Used as a solvent, implying sufficient solubility | Not Specified | [3][4] | |

| Lactones | γ-Butyrolactone | GBL | ~170 g/L | Not Specified | [1] |

| Nitriles | Acetonitrile | ACN | > 15% by weight | Not Specified | [5] |

| Sulfones | Sulfolane | SL | Sufficient for electrolyte formulation | Not Specified | [6] |

| Ionic Liquids | 1-ethyl-3-methyl-imidazolium tetrafluoroborate | EMIBF4 | Soluble | Not Specified | [7] |

Note: The solubility of LiBOB is often enhanced by using co-solvents or additives. For instance, the addition of LiBOB has been shown to play a critical role in increasing the solubility of other salts, such as CsF, in ether-based electrolytes for fluoride (B91410) shuttle batteries.[3][4]

A detailed study by Chen et al. (2014) systematically measured the solubility of LiBOB in six different solvents, including non-carbonate ones, across a temperature range of 293.15 K to 363.15 K.[8][9] This research provides valuable temperature-dependent solubility data, which is crucial for optimizing battery performance under various operating conditions.

Experimental Protocols for Determining LiBOB Solubility

The accurate determination of LiBOB solubility is essential for electrolyte research and development. Several experimental methodologies can be employed, generally involving the preparation of a saturated solution followed by the quantification of the dissolved salt.

The Synthetic Method with Laser Monitoring

This method is used for determining the solubility of a solute in a solvent as a function of temperature.

Methodology:

-

Sample Preparation: A known mass of LiBOB is added to a known mass of the non-carbonate solvent in a sealed vessel equipped with a magnetic stirrer and a temperature sensor.

-

Heating and Dissolution: The mixture is heated at a constant rate while being stirred vigorously.

-

Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector.

-

Saturation Point Determination: As the temperature increases, the solid LiBOB dissolves, and the solution becomes clear. The temperature at which the intensity of the transmitted light reaches a maximum and remains constant is recorded as the saturation temperature for that specific concentration.

-

Data Collection: The process is repeated for different concentrations of LiBOB to construct a solubility curve over a range of temperatures.[8][9]

Isothermal Equilibration Method

This widely used technique involves achieving equilibrium at a constant temperature.

Methodology:

-

Supersaturation: An excess amount of LiBOB is added to a known volume of the non-carbonate solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that the solution becomes saturated and reaches equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear supernatant is then carefully extracted.

-

Concentration Analysis: The concentration of lithium in the supernatant is determined using analytical techniques such as:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for elemental analysis.[10]

-

Atomic Absorption Spectroscopy (AAS): Another technique for quantifying the concentration of specific elements.

-

Ion Chromatography: To measure the concentration of the bis(oxalate)borate anion.

-

-

Solubility Calculation: The solubility of LiBOB in the solvent at that temperature is calculated from the measured ion concentration.[11]

Molecular Interactions and Performance Implications

The solubility of LiBOB in non-carbonate solvents is intrinsically linked to the molecular-level interactions between the Li⁺ cation, the bis(oxalate)borate (BOB⁻) anion, and the solvent molecules. These interactions govern not only the dissolution process but also the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer that dictates battery performance and cycle life.

Solvation and Dissociation

The dissolution of LiBOB involves the disruption of the salt's crystal lattice and the subsequent solvation of the Li⁺ and BOB⁻ ions by the solvent molecules. The strength of these ion-solvent interactions relative to the lattice energy of LiBOB determines its solubility. In non-carbonate solvents, the nature of the solvent's functional groups (e.g., ether, ester, nitrile, sulfone) plays a crucial role in the solvation process.

Caption: Factors influencing LiBOB solubility.

SEI Formation in Non-Carbonate Electrolytes

A key advantage of LiBOB is its ability to form a stable and protective SEI layer on the anode surface. In non-carbonate electrolytes, the decomposition products of the BOB⁻ anion are the primary contributors to the SEI composition. This is in contrast to conventional carbonate-based electrolytes where solvent decomposition also plays a significant role. The reduction of the BOB⁻ anion leads to the formation of lithium oxalate (B1200264) and other boron-containing species, which create a robust passivation layer.

Caption: SEI formation with LiBOB in non-carbonate electrolytes.

References

- 1. 双(草酸)硼酸锂 ≥99.9% trace metals basis, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of LiBOB on salt solubility and BiF3 electrode electrochemical properties in fluoride shuttle batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. JP5447866B2 - Lithium bis (oxalato) borate (LiBOB) that is crystalline and completely soluble - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. benchchem.com [benchchem.com]

Quantum Chemistry Calculations for LiBOB Anion Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium bis(oxalato)borate (LiBOB) has emerged as a promising electrolyte salt and additive for lithium-ion batteries, lauded for its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. Understanding the intrinsic stability of the bis(oxalato)borate (BOB⁻) anion is paramount to predicting and controlling electrolyte degradation, thereby enhancing battery performance and lifespan. This technical guide provides a comprehensive overview of the application of quantum chemistry calculations to elucidate the stability of the LiBOB anion, complemented by detailed experimental protocols for validation.

Computational Methodology: A Detailed Protocol for DFT Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and energetics of molecules. Here, we outline a detailed protocol for studying the stability of the BOB⁻ anion using the Gaussian suite of programs.

1. Molecular Geometry Optimization:

-

Objective: To find the lowest energy structure of the BOB⁻ anion.

-

Software: Gaussian 09 or a later version.

-

Method: B3LYP hybrid functional. This functional provides a good balance between accuracy and computational cost for this system.

-

Basis Set: 6-311++G(d,p). This basis set is sufficiently large to accurately describe the electronic structure of the anion, including diffuse functions (++) for the anionic charge and polarization functions (d,p) for accurate bonding description.

-

Solvation Model: Polarizable Continuum Model (PCM) to simulate the effect of the electrolyte solvent (e.g., ethylene (B1197577) carbonate).

-

Gaussian Input File Example:

-

Analysis: After the calculation converges, verify that the optimization was successful by checking for the absence of imaginary frequencies in the output file. The optimized geometry represents the equilibrium structure of the anion.

2. Calculation of Thermodynamic Properties:

-

Objective: To determine the Gibbs free energy of the BOB⁻ anion and its potential decomposition products.

-

Procedure: The Freq keyword in the optimization step automatically calculates the zero-point vibrational energy (ZPVE), thermal energy, and entropy. These values are used to compute the Gibbs free energy.

-

Reaction Energy Calculation: The Gibbs free energy of a reaction (ΔG) is calculated by subtracting the sum of the Gibbs free energies of the reactants from the sum of the Gibbs free energies of the products. A negative ΔG indicates a spontaneous reaction.

3. Investigating Decomposition Pathways:

-

Objective: To identify the most likely decomposition pathways of the BOB⁻ anion.

-

Procedure:

-

Propose plausible decomposition reactions (e.g., loss of CO₂, breaking of B-O or C-O bonds).

-

Optimize the geometry and calculate the Gibbs free energy for each reactant, product, and transition state.

-

Transition state searches (Opt=TS) can be performed to find the energy barrier for a given reaction.

-

Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a transition state connects the desired reactants and products.

-

-

Analysis: Pathways with lower activation energies and more negative reaction-free energies are considered more favorable.

Data Presentation: Quantitative Insights into BOB⁻ Anion Stability

The following tables summarize key quantitative data obtained from DFT calculations on the stability of the BOB⁻ anion.

Table 1: Calculated Bond Dissociation Energies (BDEs) for the BOB⁻ Anion

| Bond | BDE (kcal/mol) | Notes |

| B-O | ~110-120 | Strong bond, indicating significant energy is required for cleavage. |

| C-O | ~80-90 | Weaker than the B-O bond, suggesting it may be a point of initial decomposition. |

| C-C | ~70-80 | The weakest bond in the oxalate (B1200264) ring, susceptible to cleavage. |

Table 2: Calculated Reaction Energies for Plausible Decomposition Pathways of the BOB⁻ Anion

| Reaction Pathway | ΔG (kcal/mol) | Spontaneity |

| BOB⁻ → [B(C₂O₄)(O)]⁻ + CO₂ | Negative | Spontaneous |

| BOB⁻ + e⁻ → [B(C₂O₄)(CO₂)]²⁻ → further decomposition | Varies | Potential-dependent |

| Oxidative decomposition (loss of e⁻) followed by ring opening | Varies | Potential-dependent |

Experimental Protocols for Validation

Computational predictions must be validated by experimental data. The following are detailed protocols for key techniques used to study LiBOB anion stability.

1. Operando Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Objective: To monitor the vibrational changes in the electrolyte in real-time during battery cycling, providing insights into the decomposition of the BOB⁻ anion.

-

Methodology:

-

Cell Assembly: A specialized spectro-electrochemical cell is used, where the working electrode is coated onto an ATR crystal (e.g., Si or Ge). A thin layer of electrolyte containing LiBOB is placed between the working electrode and a lithium counter/reference electrode.

-

Sample Preparation: The electrolyte is prepared in an argon-filled glovebox to prevent moisture contamination. The electrode material is cast as a thin film onto the ATR crystal.

-

Data Acquisition: FTIR spectra are collected continuously as the cell is cycled. The spectra are typically difference spectra, where a reference spectrum (e.g., at the open-circuit voltage) is subtracted to highlight changes.

-

Data Analysis: The appearance of new peaks or the disappearance of existing peaks corresponding to the BOB⁻ anion and potential decomposition products (e.g., oxalate, carbonate species) are analyzed.

-

2. Electrochemical Quartz Crystal Microbalance (EQCM)

-

Objective: To measure mass changes at the electrode surface with high sensitivity, which can be correlated with the formation of the SEI from BOB⁻ decomposition products.

-

Methodology:

-

Electrode Preparation: A quartz crystal microbalance sensor, which is a quartz crystal coated with a conductive material (e.g., gold), serves as the working electrode.

-

Cell Setup: The EQCM sensor is placed in an electrochemical cell with a lithium counter and reference electrode, and the cell is filled with the LiBOB-containing electrolyte.

-

Measurement: The resonant frequency of the quartz crystal is monitored during electrochemical cycling. A decrease in frequency corresponds to an increase in mass on the electrode surface, as described by the Sauerbrey equation.

-

Data Interpretation: The mass changes are correlated with the electrochemical processes (e.g., reduction of the BOB⁻ anion) to understand the formation and composition of the SEI layer.

-

3. Online Electrochemical Mass Spectrometry (OEMS)

-

Objective: To detect and quantify volatile decomposition products, such as CO and CO₂, generated during the breakdown of the BOB⁻ anion.[1]

-

Methodology:

-

Cell Design: A specially designed electrochemical cell is connected to a mass spectrometer via a capillary leak.

-

Experiment Execution: As the battery cell is cycled, any gaseous products evolved are continuously sampled by the mass spectrometer.

-

Data Analysis: The mass-to-charge ratio of the evolved gases is analyzed to identify the species. The ion current can be calibrated to provide quantitative information on the amount of gas produced as a function of potential and time.

-

Visualization of Workflows and Pathways

Computational Workflow for BOB⁻ Anion Stability Analysis

Caption: Computational and experimental workflow for BOB⁻ stability.

Proposed Oxidative Decomposition Pathway of BOB⁻ Anion

Caption: Oxidative decomposition pathway of the BOB⁻ anion.

References

A Technical Guide to Single-Crystal X-ray Diffraction of Lithium bis(oxalate)borate (LiBOB)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of lithium bis(oxalate)borate (LiBOB), a prominent electrolyte material in lithium-ion battery technology. This document details the experimental protocols for crystal synthesis and XRD analysis, presents key crystallographic data in a structured format, and illustrates the experimental workflow.

Introduction

This compound (LiBOB) is an inorganic compound with the formula LiB(C₂O₄)₂. It is a white solid utilized as an electrolyte in some lithium batteries[1]. Understanding its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for correlating its structure with its electrochemical properties, optimizing its performance, and for quality control in its synthesis. According to X-ray crystallography, solid LiBOB consists of tetrahedral B(C₂O₄)₂⁻ anions linked by Li⁺ cations[1].

Experimental Protocols

Synthesis and Crystallization of LiBOB Single Crystals

The successful growth of high-quality single crystals is a prerequisite for single-crystal XRD analysis. While LiBOB is often synthesized as a powder for battery applications, single crystals can be obtained through various crystallization techniques from a supersaturated solution.

Materials:

-

Lithium hydroxide (B78521) (LiOH)

-

Boric acid (H₃BO₃)

-

Oxalic acid (H₂C₂O₄·2H₂O)

-

High-purity solvent (e.g., acetonitrile, propylene (B89431) carbonate, or a 5-membered ring ester)

-

Anti-solvent (e.g., toluene)

Protocol for LiBOB Synthesis (Solid-State Reaction):

A common method for synthesizing LiBOB powder, which can then be used for crystallization, is through a solid-state reaction[2].

-

Reactant Preparation: Stoichiometric amounts of lithium hydroxide, boric acid, and oxalic acid are thoroughly mixed.

-

Heating Process: The mixture is heated in a furnace. A typical heating profile involves an initial stage at a lower temperature (e.g., 120 °C) to remove water, followed by a higher temperature stage (e.g., 240 °C) for the final reaction.

-

Product Isolation: The resulting white powder is cooled and collected. This powder is the starting material for single crystal growth.

Protocol for Single Crystal Growth:

Several methods can be employed to grow single crystals of LiBOB suitable for XRD.

Method 1: Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of synthesized LiBOB powder in a suitable solvent (e.g., acetonitrile) at a slightly elevated temperature to increase solubility.

-

Filtration: Filter the hot solution through a fine frit to remove any undissolved particles or impurities.

-

Crystallization: Transfer the clear solution to a clean crystallizing dish or beaker. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: Monitor the vessel over several days to weeks for the formation of well-defined single crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested.

Method 2: Solvent-Antisolvent Diffusion

-

Solution Preparation: Dissolve the LiBOB powder in a minimal amount of a good solvent (e.g., acetonitrile) in a small vial.

-

Layering: Carefully layer a less dense, miscible anti-solvent (e.g., toluene) on top of the LiBOB solution. The anti-solvent should be one in which LiBOB is poorly soluble.

-

Diffusion and Crystallization: Seal the vial and leave it undisturbed. The slow diffusion of the anti-solvent into the LiBOB solution will gradually reduce the solubility and induce crystallization at the interface.

-

Crystal Harvesting: Collect the formed crystals after a suitable period.

Method 3: Slow Cooling

-

Solution Preparation: Prepare a saturated solution of LiBOB in a suitable solvent at an elevated temperature.

-

Controlled Cooling: Slowly cool the solution to room temperature. The gradual decrease in temperature will lead to supersaturation and subsequent crystal growth. For optimal results, the cooling rate should be very slow.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a representative protocol for the collection and analysis of single-crystal XRD data for LiBOB.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A cryo-system for low-temperature data collection (optional but recommended for better data quality).

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. Data collection is typically performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed using specialized software (e.g., APEX, CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELX, Olex2, or CRYSTALS are commonly used for this purpose. The refinement process involves adjusting atomic positions, displacement parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated structure factors.

Data Presentation

The following tables summarize the crystallographic data for anhydrous LiBOB and its monohydrate, as reported in the literature.

Table 1: Crystallographic Data for Anhydrous LiBOB

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pbca | [2][3] |

| a (Å) | 6.43 | [3] |

| b (Å) | 7.58 | |

| c (Å) | 13.22 | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | 644.3 | (Calculated) |

| Z | 4 | |

| Density (calculated) (g/cm³) | 2.002 | (Calculated) |

Table 2: Crystallographic Data for LiBOB Monohydrate (LiB(C₂O₄)₂·H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma | [2] |

| a (Å) | Value not specified | |

| b (Å) | Value not specified | |

| c (Å) | Value not specified | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | Value not specified | |

| Z | Value not specified | |

| Density (calculated) (g/cm³) | Value not specified |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the single-crystal X-ray diffraction analysis of LiBOB.

Conclusion

This technical guide has outlined the essential procedures and data associated with the single-crystal X-ray diffraction of this compound. The provided protocols for crystal growth and XRD analysis, coupled with the tabulated crystallographic data, offer a valuable resource for researchers in the fields of materials science, battery technology, and crystallography. The detailed structural information obtained from these methods is fundamental to advancing the understanding and application of LiBOB in next-generation energy storage systems.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of the Bis(oxalate)borate Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of the bis(oxalate)borate (BOB) anion, a compound of significant interest in materials science, particularly for its application in lithium-ion batteries. This document details the synthesis, spectroscopic characterization, and theoretical analysis of the BOB anion, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating key workflows and concepts through diagrams.

Introduction to Bis(oxalate)borate Anion

The bis(oxalate)borate anion, [B(C₂O₄)₂]⁻, is a spiro compound featuring a central boron atom coordinated to two oxalate (B1200264) ligands.[1] Its lithium salt, lithium bis(oxalate)borate (LiBOB), is a promising electrolyte salt for lithium-ion batteries due to its high thermal stability, good solubility in organic solvents, and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[2] Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure, purity, and intermolecular interactions of the BOB anion in various environments.[3][4][5][6]

Synthesis of this compound (LiBOB)

Multiple synthetic routes for LiBOB have been reported, aiming for high purity and anhydrous conditions, as the presence of water can lead to the formation of hydrated species and impurities.[2]

Aqueous Synthesis Protocol

A common method involves the reaction of lithium carbonate, boric acid, and oxalic acid in an aqueous solution.

Experimental Protocol:

-

Reaction: Stoichiometric amounts of lithium salt (e.g., LiOH or Li₂CO₃), boric acid (H₃BO₃), and oxalic acid (H₂C₂O₄) are mixed in water.[2][7][8] For example, lithium carbonate, oxalic acid, and boric acid are used as low-cost starting materials.[2]

-

Heating & Refluxing: The mixture is heated and stirred. For instance, in one method, lithium salt and oxalic acid are first mixed and heated at 40°C-70°C for 1-4 hours, after which the boron source is added.[7] Another approach involves refluxing the reactants at 90-100°C for several hours.[9]

-

Purification: The resulting LiBOB is purified by repeated recrystallization in appropriate solvents to achieve high purity (>99%).[3]

-

Drying: The purified product is dried under high vacuum (e.g., 5 mmHg) at elevated temperatures (e.g., 160°C) for an extended period to remove any residual water and obtain the anhydrous form.[9]

Solid-State Synthesis

Solid-state methods, such as ball milling or microwave-assisted synthesis, have also been explored to avoid the use of solvents and potential hydration issues.[2] However, these methods can sometimes result in incomplete reactions and by-products due to inhomogeneous mixing.[2]

Vibrational Spectroscopy of the BOB⁻ Anion

The vibrational modes of the BOB⁻ anion have been extensively studied through a combination of experimental IR and Raman spectroscopy and theoretical calculations.[3][4][5][6] The main spectral features correspond to the vibrations of the oxalate ligands and the central BO₄ core.

Experimental Spectroscopic Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, KBr pellets are commonly used. For solutions, a small amount of the sample is placed between two IR-transparent windows (e.g., CaF₂ or ZnSe).[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectra, typically in the mid-IR range (4000-400 cm⁻¹).

-

Data Acquisition: Spectra are often collected as an average of multiple scans to improve the signal-to-noise ratio. A background spectrum of the pure solvent or KBr is subtracted from the sample spectrum.[3]

Raman Spectroscopy:

-

Sample Preparation: Solid samples can be analyzed directly. Liquid samples are typically held in a quartz cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm Nd:YAG laser) is used.[10] The scattered light is collected, passed through a monochromator, and detected by a sensitive detector like a CCD camera.[10][11]

-

Data Acquisition: Spectra are recorded, and the strong Rayleigh scattering is filtered out. The focus is on the Stokes and anti-Stokes Raman shifts, which correspond to the vibrational modes of the molecule.[10]

Vibrational Mode Assignments

The assignment of the observed IR and Raman bands to specific molecular vibrations is facilitated by ab initio Density Functional Theory (DFT) calculations.[3][12] These calculations provide theoretical vibrational frequencies and intensities that can be compared with experimental data.[3][12] It's a common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, compensating for systematic errors in the calculations and the effects of anharmonicity.[13][14]

The following tables summarize the key experimental and calculated vibrational frequencies for the "free" bis(oxalate)borate anion.

Table 1: Experimental and Calculated IR Frequencies (cm⁻¹) for the BOB⁻ Anion

| Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) | Assignment |

| ~1810 | 1807 | C=O stretch |

| ~1780 | 1780 | C=O stretch |

| ~1664 | - | C=O stretch (associated with reduction products)[15] |

| ~1504 | - | C=O stretch (associated with reduction products)[15] |

| ~1438 | - | C-C stretch (associated with reduction products)[15] |

| ~1326 | - | C-O stretch (associated with reduction products)[15] |

| 900-1150 | - | C-O vibrations |

| ~867 | - | B-O stretch (associated with reduction products)[15] |

| ~780 | - | O-C-O bend (associated with reduction products)[15] |

Note: The experimental values are often broad and can shift depending on the solvent and cation coordination.[3] Some listed experimental frequencies are from studies on the reduction products of LiBOB.[15]

Table 2: Experimental and Calculated Raman Frequencies (cm⁻¹) for the BOB⁻ Anion

| Experimental Raman Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Assignment |

| ~1820 | - | C=O stretch |

| ~1435 | 1435 | C-C stretch (strong in Li⁺ coordinated species)[3] |

| ~865 | - | Symmetric B-O stretch (often coupled with solvent modes)[3] |

Note: Raman intensities can be highly sensitive to the chemical environment and coordination state of the anion.[3]

Visualizing Workflows and Concepts

Diagrams generated using the DOT language provide a clear visual representation of the experimental and analytical processes involved in the study of the bis(oxalate)borate anion.

References

- 1. Borate oxalate - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vibrational spectroscopy and ab initio studies of lithium bis(oxalato)borate (LiBOB) in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Vibrational spectroscopy and ab initio studies of lithium bis(oxalato)borate (LiBOB) in different solvents. | Semantic Scholar [semanticscholar.org]

- 7. CN102627661A - Preparation method of lithium bis(oxalato)borate - Google Patents [patents.google.com]

- 8. Process for preparing lithium bis (oxalato) borate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Preparation method of lithium bis (oxalato) borate - Eureka | Patsnap [eureka.patsnap.com]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

- 12. Correlation of Computational Mod [mckendree.edu]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Lithium Bis(oxalate)borate (LiBOB) for Battery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium bis(oxalate)borate (LiBOB) is a promising salt for next-generation lithium-ion battery electrolytes.[1][2][3] It offers several advantages over the conventional LiPF₆ salt, including superior thermal stability, better cycling performance, and the formation of a stable solid electrolyte interphase (SEI) on both anode and cathode surfaces.[4][5] LiBOB's ability to operate at high voltages and its environmentally friendly, halogen-free nature make it an attractive alternative.[3][6] However, the electrochemical performance of LiBOB is highly dependent on its purity.[4][5] The presence of impurities, particularly water, can lead to the formation of LiBOB monohydrate (LiBOB·H₂O) and other byproducts like lithium oxalate (B1200264) and lithium carbonate, which are detrimental to battery performance.[1][7]

These application notes provide detailed protocols for the synthesis of high-purity, anhydrous LiBOB suitable for battery research and development. Two primary synthesis routes are detailed: a solid-state reaction and a solution-phase synthesis, followed by purification methods.

Synthesis Protocols

Protocol 1: Solid-State Synthesis of Anhydrous LiBOB

This protocol focuses on a direct synthesis method using low-cost starting materials and yielding anhydrous LiBOB.[1][8] The key to this method is performing the reaction under a protective, inert atmosphere to prevent the formation of hydrated species.[9]

Materials:

-

Lithium Carbonate (Li₂CO₃)

-

Boric Acid (H₃BO₃)

-

Oxalic Acid (C₂H₂O₄)

-

Muffle furnace with gas inlet/outlet

Experimental Workflow:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - High Voltage LiCoO2 Cathodes with High Purity Lithium Bis(oxalate) Borate (LiBOB) for Lithium-Ion Batteries - ACS Applied Energy Materials - Figshare [figshare.com]

- 6. Synthesis and characterization of LiBOB as electrolyte for lithium-ion battery | Semantic Scholar [semanticscholar.org]

- 7. US8946452B2 - Crystalline, completely soluble lithium bis(oxalato)borate (LiBOB) - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. data.epo.org [data.epo.org]

Application Notes and Protocols for Utilizing LiBOB as an Electrolyte Additive for High-Voltage Cathodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-energy-density lithium-ion batteries is intrinsically linked to the advancement of high-voltage cathode materials. However, operating at high voltages (typically >4.3 V vs. Li/Li⁺) often leads to accelerated capacity fading and poor cycling stability. This is primarily due to the oxidative decomposition of conventional carbonate-based electrolytes and parasitic side reactions at the cathode-electrolyte interphase (CEI). The use of electrolyte additives is a key strategy to mitigate these issues and enhance the performance of high-voltage cathodes.

Lithium bis(oxalate)borate (LiBOB) has emerged as a highly effective electrolyte additive for stabilizing high-voltage cathode materials.[1][2][3] Its primary mechanism of action involves the formation of a stable and robust CEI on the cathode surface.[1][2][4] This protective layer suppresses the continuous decomposition of the electrolyte, minimizes the dissolution of transition metals from the cathode structure, and reduces the overall cell impedance.[4][5][6] Furthermore, LiBOB can act as an HF scavenger, mitigating the detrimental effects of hydrofluoric acid that can be generated in LiPF₆-based electrolytes.[7] The addition of even small concentrations of LiBOB has been shown to significantly improve the capacity retention, coulombic efficiency, and rate capability of various high-voltage cathodes, including LiNi₀.₅Mn₁.₅O₄ (LNMO), Li-rich layered oxides (LRLO), and high-nickel NMCs.[4][5][6][7][8]

These application notes provide a comprehensive guide for researchers on the effective use of LiBOB as an electrolyte additive for high-voltage cathodes. Detailed protocols for electrolyte preparation, cell assembly, and electrochemical characterization are provided, along with a summary of expected performance enhancements based on existing literature.

Data Presentation

The following tables summarize the quantitative improvements observed in the electrochemical performance of various high-voltage cathode materials with the addition of LiBOB to the electrolyte.

Table 1: Performance Enhancement of LiNi₀.₅Mn₁.₅O₄ (LNMO) Cathodes with LiBOB Additive

| LiBOB Concentration (wt%) | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Impedance Change | Reference |

| 0.25 - 1.0 | Cycled to 4.9 V vs Li | Significant improvement | Improved | Decreased cell impedance | [5][6] |

| 1.0 | 30°C and 45°C | Significantly improved cycle life | Improved | Not specified | [9] |

| Not specified | 60°C | Improved electrochemical performance | Not specified | Not specified | [10] |

Table 2: Performance Enhancement of Li-rich Layered Oxide (LRLO) Cathodes with LiBOB Additive

| LiBOB Concentration | Cycling Conditions | Initial Capacity | Capacity Retention | Key Finding | Reference |

| 0.1 M | Cycled over 4.5 V | 248 mAh g⁻¹ | 95.5% after 150 cycles | LiBOB acts as an HF scavenger, leading to a uniform and stable CEI. | [7] |

| 0.1 M | 0.5C rate | 202 mAh g⁻¹ | 96.4% after 100 cycles | Formation of a dense CEI (∼15 nm) containing oxalate, LiF, and alkyl borate (B1201080) species. | [8] |

Table 3: Performance Enhancement of Other High-Voltage Cathode Materials with LiBOB Additive

| Cathode Material | LiBOB Concentration (wt%) | Cycling Conditions | Capacity Retention | Initial Coulombic Efficiency | Key Finding | Reference |

| High-Nickel Layered Cathode | Not specified | Cycled at 1C | 81.7% after 200 cycles | Not specified | Enhanced structural and interfacial stability, suppressing micro-cracks. | [11] |

| LiCoO₂ (with Suberonitrile) | Not specified | Cycled to 4.5 V | 62% after 500 cycles | 94% | Synergistic effect of binary additives on the CEI structure and composition. | [9][12] |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of LiBOB-containing electrolytes, assembly of coin cells, and subsequent electrochemical testing.

Protocol 1: Preparation of LiBOB-Containing Electrolyte

Materials:

-

Battery-grade carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))

-

Lithium hexafluorophosphate (B91526) (LiPF₆)

-

This compound (LiBOB) powder (anhydrous, high purity)[13]

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

-

Solvent Preparation: Inside the argon-filled glovebox, prepare the desired solvent mixture by accurately measuring and mixing the battery-grade carbonate solvents. A common mixture for high-voltage applications is EC:EMC (3:7 v/v) or EC:DMC (1:1 v/v).

-

Salt Dissolution:

-

Slowly add the desired amount of LiPF₆ to the solvent mixture while stirring with a magnetic stirrer until fully dissolved. A typical concentration is 1.0 M.

-

Once the LiPF₆ is dissolved, add the desired weight percentage of LiBOB powder (e.g., 1 wt%) to the electrolyte solution.

-

-

Homogenization: Continue stirring the solution for several hours to ensure the LiBOB is completely dissolved and the electrolyte is homogeneous.

-

Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent any moisture contamination.

Protocol 2: Coin Cell Assembly (CR2032 Half-Cell)

Materials:

-

High-voltage cathode on aluminum current collector

-

Lithium metal foil as the counter/reference electrode

-

Celgard separator (or other suitable microporous membrane)

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

LiBOB-containing electrolyte

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Electrode and Separator Preparation:

-

Punch circular electrodes from the coated cathode foil (e.g., 12 mm diameter).

-

Dry the cathode discs under vacuum at an appropriate temperature (e.g., 120°C) for at least 12 hours to remove residual moisture.

-

Punch circular separators (e.g., 19 mm diameter) and lithium foil discs (e.g., 15 mm diameter).

-

-

Assembly in Glovebox:

-

Place the cathode disc in the center of the coin cell case (negative can).

-

Dispense a small drop of the LiBOB-containing electrolyte onto the cathode surface to ensure good wetting.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte onto the separator.

-

Place the lithium metal disc on top of the wetted separator.

-

Place the spacer disc and then the spring on top of the lithium metal.

-

Carefully place the gasket and the top cap (positive can) over the assembly.

-

-

Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the coin cell. Ensure a proper seal to prevent electrolyte leakage.

-

Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrode materials.

Protocol 3: Electrochemical Testing

Equipment:

-

Battery cycler (e.g., Arbin, Maccor)

-

Potentiostat with frequency response analyzer for EIS

A. Galvanostatic Cycling:

-

Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window for the specific high-voltage cathode to form a stable CEI.

-

Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate to evaluate the rate performance.

-

Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100, 200, or more) to evaluate the cycling stability and capacity retention.

B. Cyclic Voltammetry (CV):

-

Connect the assembled coin cell to the potentiostat.

-

Set the potential window appropriate for the high-voltage cathode (e.g., 3.0 V to 4.9 V vs. Li/Li⁺ for LNMO).

-

Apply a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the redox peaks corresponding to the electrochemical reactions.

C. Electrochemical Impedance Spectroscopy (EIS):

-

Set the cell to a specific state of charge (SOC), typically 100% or 50%, and allow it to rest to reach equilibrium.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record and plot the impedance data as a Nyquist plot to analyze the different resistance components of the cell, such as the solution resistance, CEI resistance, and charge transfer resistance.

Visualizations

Mechanism of LiBOB Action at the High-Voltage Cathode Interface

References

- 1. Synthesis and characterization of LiBOB as electrolyte for lithium-ion battery | Semantic Scholar [semanticscholar.org]

- 2. How To Make Coin Cells - Landt Instruments [landtinst.com]

- 3. jecst.org [jecst.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. This compound additive in the electrolyte to improve Li-rich layered oxide cathode materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for LiBOB-Based Electrolytes for Silicon Anodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries (LIBs) due to its exceptional theoretical specific capacity (approximately 4200 mAh/g), which is over ten times that of traditional graphite (B72142) anodes (372 mAh/g).[1] However, the practical application of silicon anodes is hindered by significant challenges, most notably the massive volume expansion (up to 300%) during lithiation.[1][2] This volume change leads to mechanical pulverization of the electrode, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI), resulting in rapid capacity fading and poor cycle life.[3]

The formulation of the electrolyte plays a crucial role in addressing these issues. Lithium bis(oxalato)borate (LiBOB) has emerged as a key electrolyte salt and additive for stabilizing silicon anodes.[4] LiBOB is known for its ability to form a stable, robust SEI on the silicon surface that can better accommodate the volume changes and prevent detrimental side reactions with the electrolyte.[5][6] This document provides detailed application notes and protocols for the formulation and evaluation of LiBOB-based electrolytes for use with silicon anodes.

Data Presentation: Performance of LiBOB-Based Electrolytes

The following tables summarize key performance metrics of LiBOB-based electrolytes with silicon anodes from various studies.

Table 1: Electrochemical Performance of Si/Graphite/Disordered Carbon Anodes in Various Electrolytes.

| Electrolyte Composition | Initial Reversible Capacity (mAh/g) | Capacity Retention after 50 Cycles (%) |

|---|---|---|

| 0.5M LiBOB + 0.38M LiPF6 + VC | ~850 | ~80 |

| LiPF6 + VC | ~800 | ~65 |

| LiBOB | ~750 | ~60 |

Data adapted from a study on Si/graphite/disordered carbon composite anodes, highlighting the synergistic effect of LiBOB and vinylene carbonate (VC).[4]

Table 2: Comparative Performance of Anode SEI-Forming Additives.

| Additive in 1M LiPF6 in EC/DEC (1:1) | First Cycle Efficiency (%) | Capacity Retention after 50 Cycles (%) |

|---|---|---|

| 2% Vinylene Carbonate (VC) | ~85 | ~70 |

| 5% Fluoroethylene Carbonate (FEC) | ~88 | ~80 |

| 1% Lithium Bis(oxalato)borate (LiBOB) | ~82 | ~65 |

Performance can vary significantly based on the specific silicon anode architecture and testing conditions. This table provides a general comparison.[1]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous LiBOB

High-purity, water-free LiBOB is crucial for optimal battery performance, as trace amounts of water can lead to the formation of impurities and degrade performance.[7][8][9]

Materials:

-

Lithium carbonate (Li2CO3)

-

Oxalic acid (H2C2O4)

-

Boric acid (H3BO3)

-

High-purity inert gas (e.g., Argon)

-

Tube furnace

-

Agate mortar and pestle

Procedure:

-

Pre-dry all glassware in an oven at 120 °C for at least 4 hours.

-

In an argon-filled glovebox, thoroughly mix lithium carbonate, oxalic acid, and boric acid in a 1:2:1 molar ratio using an agate mortar and pestle until a homogeneous powder is obtained.[10]

-

Transfer the mixture to an alumina (B75360) crucible and place it in a tube furnace.

-

Heat the mixture under a continuous argon flow according to the following temperature program:

-

After cooling to room temperature under argon, transfer the synthesized LiBOB powder back into the glovebox for storage and use.

Characterization:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized LiBOB.[10]

-